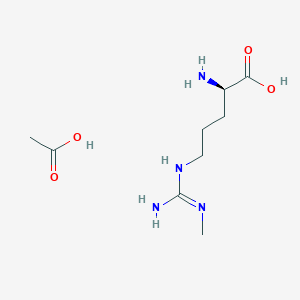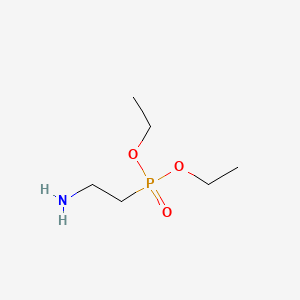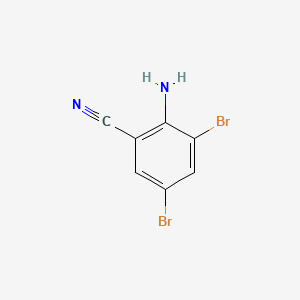
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is an organic compound with the molecular formula C12H10FNO2. It is a white to yellow solid that is used in various chemical syntheses. The compound is known for its unique structure, which includes a cyano group, a fluorophenyl group, and an acrylate moiety. This combination of functional groups makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 2-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is typically carried out in ethanol at reflux temperature for about an hour, or at room temperature for a longer period (2-8 hours) to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.
Electrophilic Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds can be used.
Electrophilic Substitution: Reagents like halogens or nitrating agents can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products
Nucleophilic Addition: The addition of nucleophiles to the cyano group can form amines or other derivatives.
Electrophilic Substitution: Substitution on the fluorophenyl ring can yield various substituted derivatives.
Hydrolysis: Hydrolysis of the ester group produces the corresponding carboxylic acid.
科学的研究の応用
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and materials science.
作用機序
The mechanism of action of ethyl 2-cyano-3-(2-fluorophenyl)acrylate involves its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the molecule. The fluorophenyl group can participate in various interactions, including π-π stacking and hydrogen bonding. These interactions can affect the compound’s binding to molecular targets and its overall reactivity in chemical reactions.
類似化合物との比較
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: Similar structure but with the fluorine atom in a different position.
Ethyl 2-cyano-3-(2-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 2-cyano-3-(2-bromophenyl)acrylate: Similar structure but with a bromine atom instead of fluorine.
These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the different halogen atoms present .
特性
IUPAC Name |
ethyl (E)-2-cyano-3-(2-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYFYQCUACVOEL-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


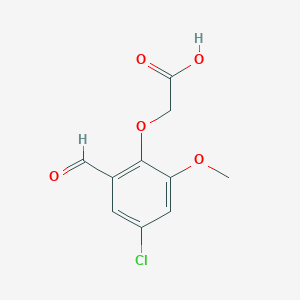
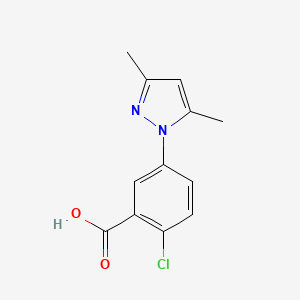
![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)
